molecular formula C19H22O4 B053064 1-hydroxy-2-(1-hydroxypropan-2-yl)-8,8-dimethyl-6,7-dihydro-5H-phenanthrene-3,4-dione CAS No. 121077-35-8

1-hydroxy-2-(1-hydroxypropan-2-yl)-8,8-dimethyl-6,7-dihydro-5H-phenanthrene-3,4-dione

Cat. No. B053064
M. Wt: 314.4 g/mol
InChI Key: LGZFJHSOBYVDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-hydroxy-2-(1-hydroxypropan-2-yl)-8,8-dimethyl-6,7-dihydro-5H-phenanthrene-3,4-dione, also known as vitamin K3 or menadione, is a synthetic form of vitamin K. It is an important compound in the field of biochemistry and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis and Derivatives : This compound is synthesized as part of a group of 1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene derivatives, derived from cryptotanshinone, a bioactive component from Salvia miltiorrhiza Bunge. These derivatives offer insights into bioactive phenanthrene synthesis and potential applications in medicinal chemistry (Bu, Huang, Zhang, Ma, Xiao, & Gu, 2001).

Photocyclization and Photoadditions

  • Photocyclization and Photoadditions : The compound's derivatives have been used in studies focusing on photocyclization, demonstrating their utility in creating specific phenanthrene-1,4-diones, a process crucial in the synthesis of complex organic molecules (Kaliakoudas, Eugster, & Rüedi, 1990). Another research highlights the photoinduced molecular transformations, specifically regioselective [3 + 2] photoadditions of 2-hydroxyphenanthrene-1,4-dione with electron-rich alkenes (Suginome, Kamekawa, Sakurai, Konishi, Senboku, & Kobayashi, 1994).

Antibacterial Agent Synthesis

  • Antibacterial Agent Synthesis : Derivatives of this compound have been synthesized and evaluated for their antibacterial efficacy against various bacterial strains, highlighting potential applications in the development of new antibacterial agents (Sheikh, Ingle, & Juneja, 2009).

Tautomerism and Conformational Studies

  • Tautomerism and Conformational Studies : The compound and its related derivatives have been a subject of research in understanding tautomerism and conformation in different phases, offering insights into the chemical behavior of such molecules (Cunningham, Lowe, & Threadgill, 1989).

Cytotoxicity Studies

  • Cytotoxicity Studies : Research on phenanthrenes isolated from Dendrobii Herba, including derivatives of the compound , has demonstrated cytotoxic activities against certain human carcinoma cell lines, indicating potential applications in cancer research (Nam, Ryu, Lee, Jung, Jin, Kim, Lee, & Han, 2019).

properties

IUPAC Name

1-hydroxy-2-(1-hydroxypropan-2-yl)-8,8-dimethyl-6,7-dihydro-5H-phenanthrene-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-10(9-20)14-16(21)12-6-7-13-11(5-4-8-19(13,2)3)15(12)18(23)17(14)22/h6-7,10,20-21H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZFJHSOBYVDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60911284
Record name 1-Hydroxy-2-(1-hydroxypropan-2-yl)-8,8-dimethyl-5,6,7,8-tetrahydrophenanthrene-3,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60911284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-hydroxy-2-(1-hydroxypropan-2-yl)-8,8-dimethyl-6,7-dihydro-5H-phenanthrene-3,4-dione

CAS RN

109664-02-0
Record name 1-Hydroxy-2-(1-hydroxypropan-2-yl)-8,8-dimethyl-5,6,7,8-tetrahydrophenanthrene-3,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60911284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-hydroxy-2-(1-hydroxypropan-2-yl)-8,8-dimethyl-6,7-dihydro-5H-phenanthrene-3,4-dione
Reactant of Route 2
1-hydroxy-2-(1-hydroxypropan-2-yl)-8,8-dimethyl-6,7-dihydro-5H-phenanthrene-3,4-dione
Reactant of Route 3
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1-hydroxy-2-(1-hydroxypropan-2-yl)-8,8-dimethyl-6,7-dihydro-5H-phenanthrene-3,4-dione
Reactant of Route 4
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1-hydroxy-2-(1-hydroxypropan-2-yl)-8,8-dimethyl-6,7-dihydro-5H-phenanthrene-3,4-dione
Reactant of Route 5
1-hydroxy-2-(1-hydroxypropan-2-yl)-8,8-dimethyl-6,7-dihydro-5H-phenanthrene-3,4-dione
Reactant of Route 6
Reactant of Route 6
1-hydroxy-2-(1-hydroxypropan-2-yl)-8,8-dimethyl-6,7-dihydro-5H-phenanthrene-3,4-dione

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